Orexin-2 Receptor (OX2R) Binding Affinity and Selectivity Profile vs. OX1R
In a radioligand displacement assay using CHO cells expressing human orexin receptors, 5-(2-aminoethoxy)-2H-1,3-benzodioxole demonstrated a Ki value of 1330 nM for the orexin-2 receptor (OX2R) and a Ki greater than 10,000 nM for the orexin-1 receptor (OX1R) [1]. While this affinity is considerably weaker than optimized clinical antagonists (e.g., Seltorexant pKi = 8.0-8.1, equivalent to Ki ~8-10 nM ), the compound's moderate affinity and >7.5-fold selectivity for OX2R over OX1R position it as a useful tool compound or a starting scaffold for structure-activity relationship (SAR) studies, particularly where a less potent, more selective probe is desired to avoid saturating receptor occupancy.
| Evidence Dimension | Binding affinity (Ki) and selectivity ratio (OX2R/OX1R) |
|---|---|
| Target Compound Data | OX2R Ki = 1330 nM; OX1R Ki > 10,000 nM |
| Comparator Or Baseline | Clinical OX2R antagonist Seltorexant (JNJ-42847922): OX2R pKi = 8.0-8.1 (Ki ~8-10 nM) |
| Quantified Difference | Target compound is ~133-166 fold less potent at OX2R than Seltorexant; >7.5-fold selectivity for OX2R over OX1R |
| Conditions | Displacement of [125I]-Orexin A from human OX2R and OX1R expressed in CHO cells, measured after 30 minutes [1] |
Why This Matters
This data defines a specific, quantifiable binding signature that distinguishes this compound from high-affinity OX2R antagonists, enabling its strategic use as a low-potency control or an SAR anchor point in orexin receptor research.
- [1] BindingDB. (n.d.). BDBM50029054 (CHEMBL3343249). 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine. Ki: 1.33E+3 nM (OX2R), >1.00E+4 nM (OX1R). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029054 View Source
